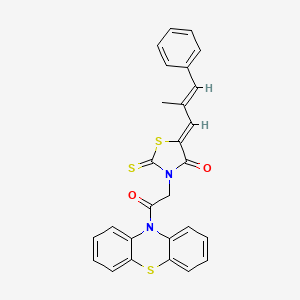

(Z)-5-((E)-2-methyl-3-phenylallylidene)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-2-thioxothiazolidin-4-one

Descripción

The compound “(Z)-5-((E)-2-methyl-3-phenylallylidene)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-2-thioxothiazolidin-4-one” is a thiazolidinone derivative featuring a rhodanine core (2-thioxothiazolidin-4-one) substituted with a phenothiazine moiety and an allylidene group. The rhodanine scaffold is well-documented for its antimicrobial, antiviral, and anticancer properties, with structural modifications influencing bioactivity . The Z/E stereochemistry of the allylidene substituent and the phenothiazine group distinguishes this compound from simpler thiazolidinone derivatives. The compound’s synthesis likely involves condensation of a substituted aldehyde with a rhodanine precursor, analogous to methods reported for related derivatives .

Propiedades

IUPAC Name |

(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-3-(2-oxo-2-phenothiazin-10-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O2S3/c1-18(15-19-9-3-2-4-10-19)16-24-26(31)28(27(32)34-24)17-25(30)29-20-11-5-7-13-22(20)33-23-14-8-6-12-21(23)29/h2-16H,17H2,1H3/b18-15+,24-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWRLNRAYFGVFV-SKTVKQIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (Z)-5-((E)-2-methyl-3-phenylallylidene)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-2-thioxothiazolidin-4-one belongs to the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by recent research findings and case studies.

Structural Overview

The compound features a thiazolidinone core, which is known for its pharmacological versatility. The thiazolidinone scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms, contributing to its biological activity.

1. Anticancer Activity

Thiazolidinones have been extensively studied for their anticancer properties. The specific compound has shown promising results in various studies:

- Mechanism of Action : The compound may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. Research indicates that thiazolidinone derivatives can interact with DNA and inhibit key enzymes involved in cancer cell growth .

- Case Studies : In vitro studies have demonstrated that derivatives of thiazolidinones exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from the thiazolidinone scaffold have been reported to have IC50 values in the micromolar range against breast and colon cancer cells .

2. Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens:

- Antibacterial Effects : Studies have shown that thiazolidinone derivatives can inhibit biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds range from 0.5 µg/mL to 100 µM, indicating strong antibacterial activity .

3. Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazolidinones are also noted for:

- Anti-inflammatory Properties : Some derivatives exhibit COX inhibitory activity, suggesting potential use in managing inflammatory conditions .

- Antioxidant Activity : Thiazolidinones have shown promise as antioxidants, which may contribute to their protective effects against oxidative stress-related diseases .

Research Findings

Recent advancements in synthetic methodologies have facilitated the development of novel thiazolidinone derivatives with enhanced biological activities. Techniques such as microwave-assisted synthesis have improved yields and reduced reaction times, allowing for more efficient screening of potential therapeutic agents .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences

*Molecular weights estimated based on structural formulas.

Stereochemical and Conformational Differences

- The phenothiazine moiety’s tricyclic structure may promote π-π stacking with aromatic residues in enzymes or DNA .

- Hydroxybenzylidene Derivatives (e.g., ) : The 2-hydroxy group facilitates intramolecular hydrogen bonding (C–H⋯S), stabilizing a planar conformation. This contrasts with the target compound’s methyl and phenyl substituents, which may reduce polarity and H-bonding capacity.

Crystallographic and Stability Data

- (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one exhibits dimer stabilization via intermolecular H-bonding (R₂²(7) and R₂²(10) motifs) and C–H⋯π interactions. The target compound’s bulkier substituents may disrupt such packing, reducing crystallinity but improving solubility.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.